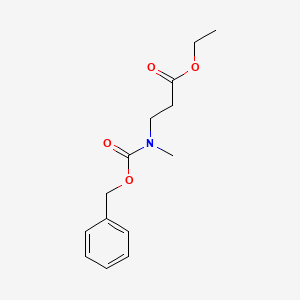
ethyl 3-(N-benzyloxycarbonyl-N-methylamino)propionate
Cat. No. B8278690
M. Wt: 265.30 g/mol
InChI Key: QRJSYEALKUKQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06355640B1
Procedure details


A mixture of ethyl 3-(N-benzyloxycarbonyl-N-methylamino)propionate (8 g), 10% palladium on carbon (1.6 g, 50% wet), conc.-hydrochloric acid (5.1 ml) in methanol (160 ml) was stirred for 5 hours at room+temperature under hydrogen atmosphere. Catalyst was removed by filtration and mother liquor was concentrated in reduced pressure to give ethyl 3-(methylamino)propionate hydrochloride (4.31 g).
Quantity
8 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C(O[C:9]([N:11]([CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])C)=O)C1C=CC=CC=1.[ClH:20]>[Pd].CO>[ClH:20].[CH3:9][NH:11][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(C)CCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
5.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Catalyst was removed by filtration and mother liquor
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CNCCC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.31 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
